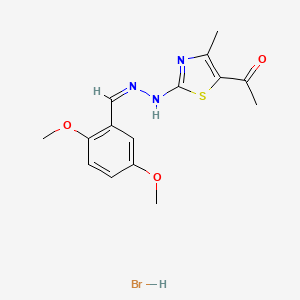![molecular formula C18H16N2OS B5809461 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-phenylacetamide](/img/structure/B5809461.png)
2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-phenylacetamide, also known as MPTA, is a chemical compound that has been the focus of scientific research due to its potential applications in medicine and other fields. MPTA is a thiazole derivative that has been synthesized through various methods and has been found to have specific biochemical and physiological effects.
Mecanismo De Acción
2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-phenylacetamide's mechanism of action involves the inhibition of tubulin polymerization, which is essential for the formation of the microtubules that form the cytoskeleton of cells. By inhibiting tubulin polymerization, 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-phenylacetamide disrupts the normal functioning of cells, leading to cell death. This mechanism is similar to that of other chemotherapeutic agents, such as taxanes.
Biochemical and Physiological Effects:
2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-phenylacetamide has been found to have specific biochemical and physiological effects, including the inhibition of tubulin polymerization, the induction of apoptosis, and the inhibition of microbial growth. 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-phenylacetamide has also been found to have anti-inflammatory properties, reducing the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-phenylacetamide has several advantages for use in lab experiments, including its high yield synthesis methods and its specific mechanism of action. However, 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-phenylacetamide also has limitations, including its potential toxicity and the need for further research to fully understand its effects.
Direcciones Futuras
There are several future directions for the study of 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-phenylacetamide, including its potential use in combination with other chemotherapeutic agents, its use in the treatment of other diseases, and its potential as a lead compound for the development of new drugs. Further research is needed to fully understand the biochemical and physiological effects of 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-phenylacetamide and its potential applications in medicine and other fields.
In conclusion, 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-phenylacetamide is a chemical compound that has been the focus of scientific research due to its potential applications in medicine and other fields. Its synthesis methods, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further research is needed to fully understand the potential of 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-phenylacetamide and its applications in medicine and other fields.
Métodos De Síntesis
The synthesis of 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-phenylacetamide has been achieved through various methods, including the reaction between 4-methylphenyl isothiocyanate and N-phenylacetamide in the presence of a base, such as potassium carbonate. Another method involves the reaction between 4-methylphenyl isothiocyanate and 2-aminothiophenol, followed by the reaction with N-phenylacetamide in the presence of a base. Both methods have been successful in producing 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-phenylacetamide with high yields.
Aplicaciones Científicas De Investigación
2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-phenylacetamide has been studied for its potential applications in medicine, particularly in the treatment of cancer. Research has shown that 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-phenylacetamide inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-phenylacetamide has also been found to have antimicrobial properties, inhibiting the growth of various bacteria and fungi.
Propiedades
IUPAC Name |
2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2OS/c1-13-7-9-14(10-8-13)16-12-22-18(20-16)11-17(21)19-15-5-3-2-4-6-15/h2-10,12H,11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSMKOEKBDARQLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)CC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-phenylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

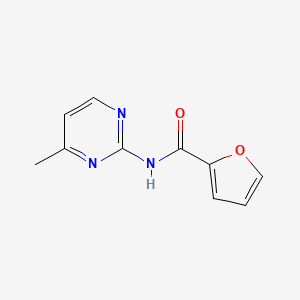
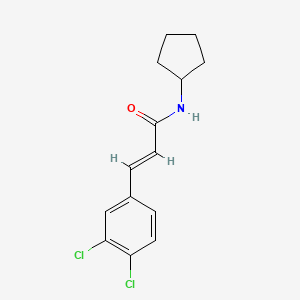
![N'-(6,6-dimethyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-yl)-2-furohydrazide](/img/structure/B5809399.png)
![2-[4-(2-fluorophenyl)-1-piperazinyl]-N-(3-methylphenyl)acetamide](/img/structure/B5809403.png)
![5-(2-methylphenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5809407.png)

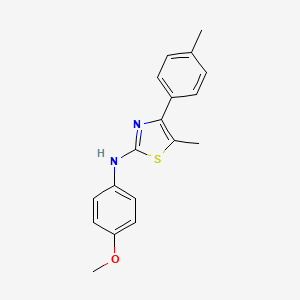
![2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3-thienyl)acrylamide](/img/structure/B5809420.png)


![2-{[(1-methyl-1H-imidazol-2-yl)thio]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5809446.png)
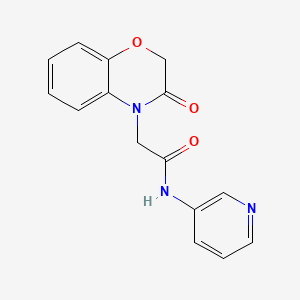
![2-chlorobenzaldehyde [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5809455.png)
